molecular formula C51H64 B608097 Indapamide hemihydrate CAS No. 180004-24-4

Indapamide hemihydrate

Cat. No. B608097
M. Wt: 677.07
InChI Key: XIOIJYRXFJJOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indapamide Hemihydrate (Sandoz) is a medicine containing the active ingredient(s) indapamide. Indapamide belongs to the family of medications called diuretics ("water pills"). It is used alone or in combination with other medications to treat mild to moderate high blood pressure. This medication works by making the body lose excess water and salt.

Scientific Research Applications

  • Controlled-Release Matrix Tablet Formulation : A novel oral controlled delivery system for indapamide hemihydrate was developed, optimizing the formulation through experimental design and evaluating it against in vitro-in vivo correlation on a pilot scale. The controlled-release tablets demonstrated appropriate physical and technological properties, fitting best to zero-order kinetics with a Hixson–Crowell erosion-dependent mechanism of release (Packa Antovska et al., 2017).

  • Crystal Structure Determination using Solid-State NMR : A study used 13C solid-state NMR to resolve conflicting crystal structures of indapamide hemihydrate, revealing the presence of multiple distinct molecules in the asymmetric unit rather than exhibiting disorder in sulfonamide group orientations (Caitlin L Evans, I. R. Evans, P. Hodgkinson, 2022).

  • Amorphous Indapamide Drug Properties : Research on amorphous indapamide drug provided insights into its physicochemical properties. The study employed various analytical techniques to confirm the purity of amorphous samples, describe molecular mobility, determine liquid-glass transition parameters, test chemical stability, and confirm long-term physical stability. This was supplemented by density functional theory (DFT) calculations and apparent solubility studies (Z. Wojnarowska et al., 2013).

  • UHPLC-UV Method for Determination in Combined Dosage Form : A study developed a new Ultra-High Performance Liquid Chromatography coupled with Ultraviolet detector (UHPLC-UV) method for the simultaneous determination of Perindopril arginine and Indapamide hemihydrate, showing high accuracy, precision, resolution, and sensitivity (N. Al-Tannak, 2018).

  • Chiral Separation of Indapamide Enantiomers : Capillary zone electrophoresis using cyclodextrines as chiral selectors proved to be a suitable method for the enantioseparation of indapamide. This study developed a rapid, specific, reliable, and cost-effective method for routine indapamide analysis (A. Tero-Vescan et al., 2014).

  • Chromatographic Methods for Bioequivalence and Drug Screening : This paper provides an overview of chromatographic methods for screening indapamide for drug abuse, separating and quantifying its enantiomers, and investigating their pharmacokinetics (Sonika Sethi, J. Martens, R. Bhushan, 2023).

properties

CAS RN

180004-24-4

Product Name

Indapamide hemihydrate

Molecular Formula

C51H64

Molecular Weight

677.07

IUPAC Name

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide;hydrate

InChI

InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2

InChI Key

XIOIJYRXFJJOQC-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Indapamide hemihydrate;  Indapamide hydrate;  D06401;  Tenaxil;  UNII-W0LY35K007; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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